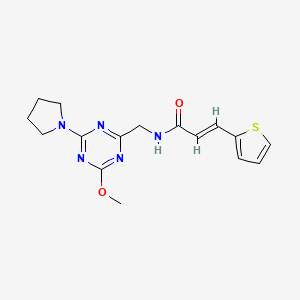
3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MPCI and is a cationic imidazolium salt.
作用機序
The mechanism of action of 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide is not fully understood, but it is believed to involve the disruption of cell membranes in bacteria and fungi. It may also interact with metal ions to catalyze organic reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide are not well studied. It is known to have antimicrobial activity, but it is not clear how this activity affects human cells. Further research is needed to determine the potential effects of this compound on human health.
実験室実験の利点と制限
One advantage of using 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide in lab experiments is its antimicrobial activity, which can be useful in studying the effects of bacteria and fungi on various processes. However, the limitations of this compound include its potential toxicity and the need for further research to determine its effects on human health.
将来の方向性
There are several future directions for research on 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide. These include:
1. Further studies on the mechanism of action of this compound to better understand its antimicrobial activity and potential use as a catalyst in organic reactions.
2. Studies on the potential toxicity of this compound and its effects on human health.
3. Development of new antibiotics based on the structure of 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide.
4. Investigation of the potential use of this compound in other scientific research applications, such as drug delivery or materials science.
In conclusion, 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide is a chemical compound that has potential applications in scientific research. Its antimicrobial activity and ability to form stable complexes with metal ions make it a promising candidate for the development of new antibiotics and catalysts. However, further research is needed to determine its potential toxicity and effects on human health.
合成法
The synthesis of 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide involves the reaction of 1-methylpiperidine-2-carboxylic acid with 1-methylimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then treated with iodomethane to form the final product, 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide.
科学的研究の応用
3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide has been studied for its potential applications in scientific research. It has been found to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as a catalyst in organic reactions, due to its ability to form stable complexes with metal ions.
特性
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-(2-methylpiperidin-1-yl)methanone;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N3O.HI/c1-10-5-3-4-6-14(10)11(15)13-8-7-12(2)9-13;/h7-10H,3-6H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVVTFKLBDUCRO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)N2C=C[N+](=C2)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2777090.png)
![1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2777091.png)
![1-[3-(Trifluoromethyl)phenyl]-4-(2,4,5-trimethylbenzenesulfonyl)piperazine](/img/structure/B2777092.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-propyl-6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777095.png)



![N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline](/img/structure/B2777099.png)


![tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2777108.png)
![1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2777109.png)
